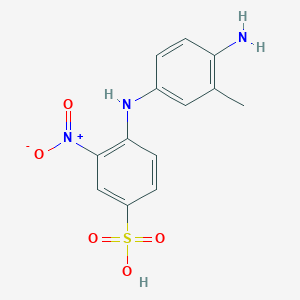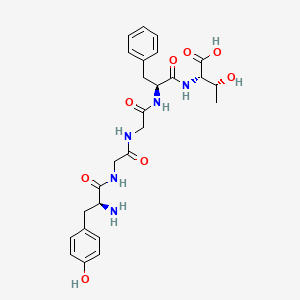
L-Tyrosylglycylglycyl-L-phenylalanyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosylglycylglycyl-L-phenylalanyl-L-threonine is a pentapeptide composed of the amino acids L-tyrosine, glycine, glycine, L-phenylalanine, and L-threonine. This compound is part of a class of peptides known for their biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycylglycyl-L-phenylalanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using activating agents like HBTU or DIC.
Deprotection: The protecting groups (e.g., Fmoc) are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS), depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesizers and high-throughput purification techniques like HPLC.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosylglycylglycyl-L-phenylalanyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives.
Scientific Research Applications
L-Tyrosylglycylglycyl-L-phenylalanyl-L-threonine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Tyrosylglycylglycyl-L-phenylalanyl-L-threonine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucine: Another pentapeptide with similar structure but different biological activity.
L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionine: Known for its role as an endogenous opioid peptide with analgesic properties.
Uniqueness
L-Tyrosylglycylglycyl-L-phenylalanyl-L-threonine is unique due to the presence of threonine, which imparts distinct structural and functional characteristics. This difference can influence its binding affinity and specificity for molecular targets, as well as its stability and solubility.
Properties
CAS No. |
60117-21-7 |
|---|---|
Molecular Formula |
C26H33N5O8 |
Molecular Weight |
543.6 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C26H33N5O8/c1-15(32)23(26(38)39)31-25(37)20(12-16-5-3-2-4-6-16)30-22(35)14-28-21(34)13-29-24(36)19(27)11-17-7-9-18(33)10-8-17/h2-10,15,19-20,23,32-33H,11-14,27H2,1H3,(H,28,34)(H,29,36)(H,30,35)(H,31,37)(H,38,39)/t15-,19+,20+,23+/m1/s1 |
InChI Key |
NOSPPDICSXVYIO-IVYXGSQZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


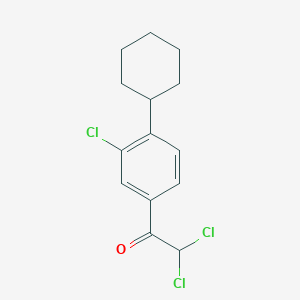
![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)
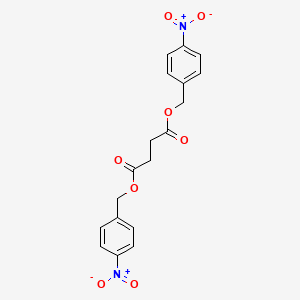
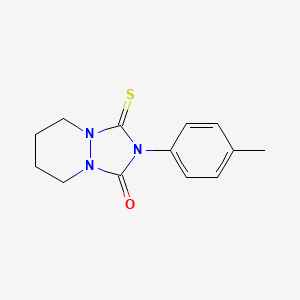

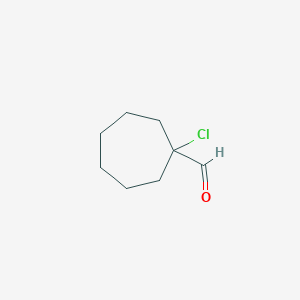
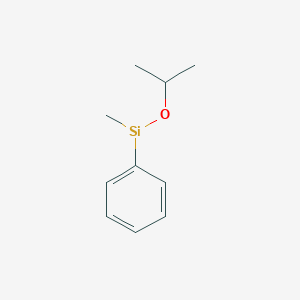

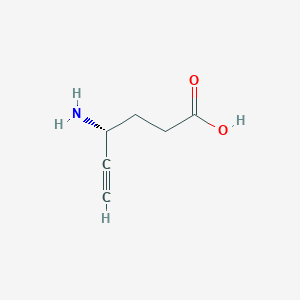
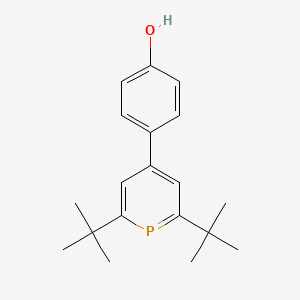
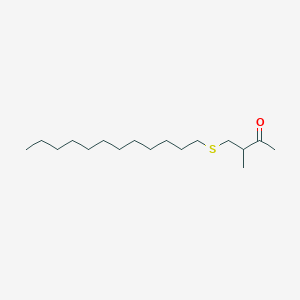
![3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14612468.png)
